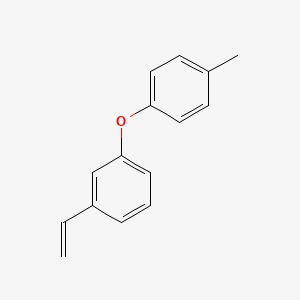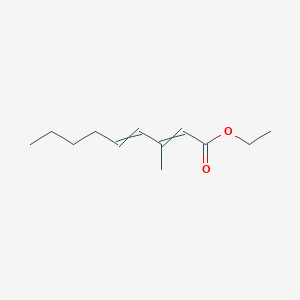
Ethyl 3-methylnona-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-methylnona-2,4-dienoate is an organic compound with the molecular formula C12H20O2. It is an ester derived from nona-2,4-dienoic acid and ethanol. This compound is characterized by its conjugated diene system, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-methylnona-2,4-dienoate can be synthesized through various methods. One common approach involves the Pd-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates . This method ensures high stereoisomeric purity, achieving ≥98% selectivity. Another method involves the Horner-Wadsworth-Emmons olefination of aldehydes and ketones using phosphonoacetates . This reaction is promoted by bases such as lithium hydroxide and molecular sieves, yielding high isomeric purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity and yield. Pd-catalyzed alkenylation is preferred for its high selectivity and efficiency, making it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-methylnona-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the double bonds to single bonds.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Amides and other esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-methylnona-2,4-dienoate has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research explores its potential as a precursor for pharmaceuticals and bioactive compounds.
Industry: It is used in the production of flavors, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 3-methylnona-2,4-dienoate involves its interaction with molecular targets such as enzymes and receptors. The conjugated diene system allows it to participate in various biochemical pathways, potentially affecting cellular processes and signaling pathways. Detailed studies on its specific molecular targets and pathways are ongoing .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-methylnona-2,4-dienoate can be compared with other similar compounds such as:
Ethyl 3-methylpenta-2,4-dienoate: Similar in structure but with a shorter carbon chain.
Ethyl 3-phenylpenta-2,4-dienoate: Contains a phenyl group, imparting different chemical properties.
Ethyl 3-methylhexa-2,4-dienoate: Similar structure with an additional carbon atom in the chain.
These compounds share similar reactivity due to the conjugated diene system but differ in their physical properties and specific applications.
Eigenschaften
CAS-Nummer |
796034-97-4 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
ethyl 3-methylnona-2,4-dienoate |
InChI |
InChI=1S/C12H20O2/c1-4-6-7-8-9-11(3)10-12(13)14-5-2/h8-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
YLFTXVOHRMRBAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CC(=CC(=O)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B12523081.png)
![Endo-3-(4-methylbenzoyl)bi-cyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester](/img/structure/B12523088.png)
![4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one](/img/structure/B12523101.png)
![3-Bromo-6H-benzo[c]chromen-6-one](/img/structure/B12523105.png)

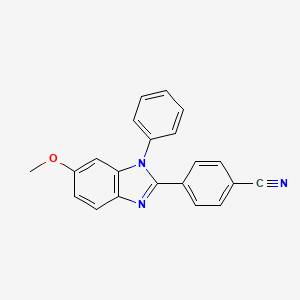
![N'-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide](/img/structure/B12523121.png)
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine](/img/structure/B12523125.png)
![3-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one](/img/structure/B12523133.png)
![Phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester](/img/structure/B12523139.png)
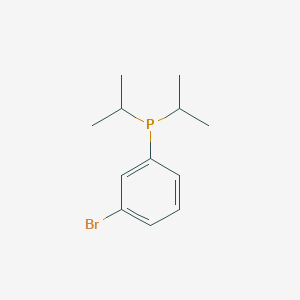
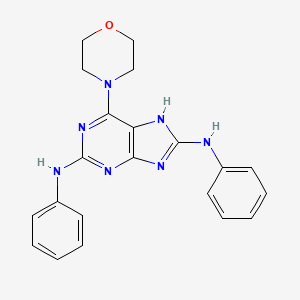
![Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]-](/img/structure/B12523155.png)
